molecular formula C15H15N3OS2 B2619753 1-(4-Methylsulfanylphenyl)-2-(thieno[3,2-d]pyrimidin-4-ylamino)ethanol CAS No. 2380086-46-2

1-(4-Methylsulfanylphenyl)-2-(thieno[3,2-d]pyrimidin-4-ylamino)ethanol

Cat. No. B2619753
CAS RN: 2380086-46-2
M. Wt: 317.43
InChI Key: DKRALVCMZCHIQC-UHFFFAOYSA-N
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Description

1-(4-Methylsulfanylphenyl)-2-(thieno[3,2-d]pyrimidin-4-ylamino)ethanol, also known as MPT0B390, is a novel small molecule compound that has gained attention in the scientific community due to its potential therapeutic applications. In

Mechanism of Action

The mechanism of action of 1-(4-Methylsulfanylphenyl)-2-(thieno[3,2-d]pyrimidin-4-ylamino)ethanol is not fully understood, but it is believed to target multiple signaling pathways involved in cancer growth and inflammation. This compound has been shown to inhibit the activity of several kinases, including EGFR, HER2, and VEGFR2, which are involved in cancer cell proliferation and angiogenesis. This compound also activates the AMPK pathway, which regulates cellular metabolism and energy homeostasis. Additionally, this compound has been found to inhibit the NF-κB pathway, which plays a key role in inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been found to induce cell cycle arrest and apoptosis in cancer cells, while promoting autophagy and reducing oxidative stress. This compound has also been shown to inhibit the migration and invasion of cancer cells, as well as reduce the formation of blood vessels in tumors. In animal models, this compound has been found to reduce tumor growth and metastasis, as well as improve survival rates.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(4-Methylsulfanylphenyl)-2-(thieno[3,2-d]pyrimidin-4-ylamino)ethanol in lab experiments is its high potency and specificity. This compound has been shown to have a low toxicity profile, making it a promising candidate for further development as a therapeutic agent. However, one limitation of using this compound is its limited solubility, which can make it difficult to administer in vivo. Additionally, further studies are needed to fully understand the pharmacokinetics and pharmacodynamics of this compound.

Future Directions

There are several future directions for research on 1-(4-Methylsulfanylphenyl)-2-(thieno[3,2-d]pyrimidin-4-ylamino)ethanol. One area of interest is its potential use in combination with other anti-cancer agents, such as chemotherapy and immunotherapy. Another direction is to explore the role of this compound in other diseases, such as cardiovascular disease and neurodegenerative disorders. Additionally, further studies are needed to optimize the synthesis and formulation of this compound for clinical use.

Synthesis Methods

The synthesis of 1-(4-Methylsulfanylphenyl)-2-(thieno[3,2-d]pyrimidin-4-ylamino)ethanol involves a series of chemical reactions, starting with the reaction between 4-methylthiophenol and 2-bromo-5-chloropyrimidine to form 1-(4-methylsulfanylphenyl)-2-(5-chloro-2-bromopyrimidin-4-ylthio)ethanone. This intermediate is then reacted with ethylene glycol to form the final product, this compound. The synthesis process has been optimized to achieve high purity and yield of the compound.

Scientific Research Applications

1-(4-Methylsulfanylphenyl)-2-(thieno[3,2-d]pyrimidin-4-ylamino)ethanol has been studied extensively for its potential therapeutic applications. It has been shown to have anti-tumor, anti-inflammatory, and anti-angiogenic effects in various in vitro and in vivo models. This compound has been found to inhibit the growth of several types of cancer cells, including lung cancer, breast cancer, and colon cancer. It has also been shown to reduce inflammation and angiogenesis in animal models of inflammatory diseases and cancer.

properties

IUPAC Name

1-(4-methylsulfanylphenyl)-2-(thieno[3,2-d]pyrimidin-4-ylamino)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3OS2/c1-20-11-4-2-10(3-5-11)13(19)8-16-15-14-12(6-7-21-14)17-9-18-15/h2-7,9,13,19H,8H2,1H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKRALVCMZCHIQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C(CNC2=NC=NC3=C2SC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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